molecular formula C11H11BrO2 B1308881 Methyl 2-(bromomethyl)-3-phenylacrylate CAS No. 53059-43-1

Methyl 2-(bromomethyl)-3-phenylacrylate

Cat. No. B1308881
CAS RN: 53059-43-1
M. Wt: 255.11 g/mol
InChI Key: GIVCLXFKVGOEAT-JXMROGBWSA-N
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Description

Methyl 2-(bromomethyl)-3-phenylacrylate is a chemical compound that is part of a broader class of organic molecules which are characterized by the presence of a bromomethyl group and a phenylacrylate moiety. This compound is of interest due to its potential applications in various chemical synthesis processes and its reactivity which allows it to participate in multiple types of chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a copolymer bearing a carbomethoxyallyl end group with limited molecular weight was synthesized using methyl α-(bromomethyl)acrylate as a chain transfer agent through an addition-fragmentation mechanism . This demonstrates the utility of bromomethylacrylate derivatives in polymer chemistry. Additionally, the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate was achieved with a high yield through a multi-step process, indicating the feasibility of synthesizing complex molecules that contain the bromomethyl group .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(bromomethyl)-3-phenylacrylate can be intricate, as seen in the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone. These compounds exhibit interesting features such as intramolecular hydrogen bonding and π-π stacking interactions, which could be relevant when considering the structural aspects of methyl 2-(bromomethyl)-3-phenylacrylate .

Chemical Reactions Analysis

The reactivity of bromomethyl-containing compounds is highlighted in various studies. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages . This suggests that methyl 2-(bromomethyl)-3-phenylacrylate could also undergo similar palladium-catalyzed reactions. Moreover, visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives have been developed, which could be analogous to reactions involving methyl 2-(bromomethyl)-3-phenylacrylate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 2-(bromomethyl)-3-phenylacrylate are not detailed in the provided papers, the properties of similar compounds can provide insights. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents indicates that the presence of bromomethyl groups can significantly influence solubility . Additionally, the study of the molecular ion of 3-phenyl-1-bromopropane and its dissociation reactions can shed light on the stability and fragmentation patterns that might be expected for methyl 2-(bromomethyl)-3-phenylacrylate .

Safety and Hazards

“Methyl 2-(bromomethyl)acrylate” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 2-(bromomethyl)-3-phenylacrylate, also known as methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate, is a complex compound with a variety of potential targets. One of its primary targets is Cereblon (CRBN) , a protein targeted by a class of immunomodulatory drugs . CRBN plays a crucial role in various biological processes, including immune response modulation .

Mode of Action

The compound interacts with its targets through a series of complex biochemical reactions. For instance, it can act as an alkylating agent, modifying phenol and amino groups . This interaction can lead to changes in the target molecules, potentially altering their function and resulting in various downstream effects .

Biochemical Pathways

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium , which could potentially affect various downstream biochemical pathways.

Pharmacokinetics

Similar compounds have been noted for their high gastrointestinal absorption and potential to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Methyl 2-(bromomethyl)-3-phenylacrylate’s action are largely dependent on its specific targets and mode of action. As an alkylating agent, it could potentially modify cellular proteins, leading to changes in cell function . Additionally, its participation in SM cross-coupling could result in the formation of new carbon–carbon bonds, potentially leading to the synthesis of new compounds .

properties

IUPAC Name

methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCLXFKVGOEAT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53059-43-1
Record name NSC225053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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